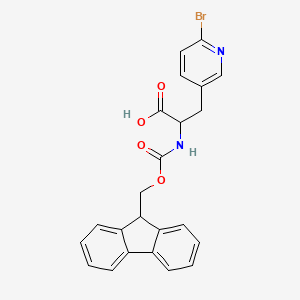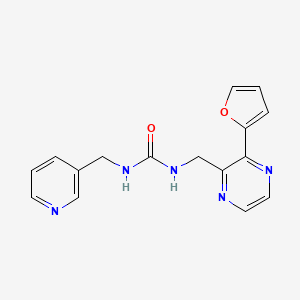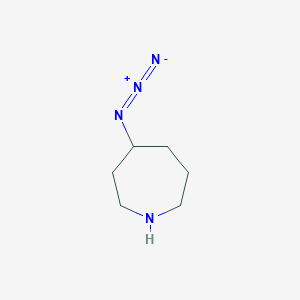
1-(2,6-二氯吡啶-4-基)-2,2,2-三氟乙胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethanamine is a chemical compound with a molecular weight of 246.02 . It is a powder in physical form . The IUPAC name for this compound is 1-(2,6-dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4Cl2F3NO/c8-4-1-3(2-5(9)13-4)6(14)7(10,11)12/h1-2,6,14H . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 246.02 . The storage temperature for this compound is 4 degrees Celsius .科学研究应用
合成与配位化学
2,6-二(吡唑-1-基)吡啶和 2,6-二(吡唑-3-基)吡啶的衍生物已被用作配体超过 15 年。与广泛研究的联吡啶相比,这些化合物既有优点也有缺点。研究重点包括开发用于生物传感的发光镧系元素化合物以及表现出不寻常热和光化学自旋态跃迁的铁配合物 (Halcrow, 2005)。
化学反应和性质
一项关于从含有三芳基咪唑侧基的不对称二胺合成可溶性和热稳定聚酰亚胺的研究证明了制备具有高玻璃化转变温度和良好热稳定性的聚合物的可能性,展示了此类化合物在高性能材料中的潜在应用 (Ghaemy & Alizadeh, 2009)。
发光增强
对 2,6-双(苯并咪唑-2'-基)吡啶的氯铂(II)配合物的研究表明,PF₆⁻ 触发的水中发光显着增强。这一发现对于传感和分子成像的应用可能具有重要意义,因为发光特性对于此类应用至关重要 (Liang et al., 2014)。
新型合成途径
关于将亲核取代从二卤代吡啶的 4 位重新路由到 2 位或 6 位的研究提出了化学合成中的有价值的区域控制。这种控制吡啶环上反应位点的能力为合成复杂有机分子开辟了新的可能性 (Schlosser, Rausis, & Bobbio, 2005)。
聚酰亚胺合成和性质
另一项关于源自芳香族二胺和各种二酐的新型聚酰亚胺的合成和表征的研究重点介绍了具有优异溶解性、热稳定性和机械性能的材料的开发。这些聚酰亚胺的特性使其适用于高性能应用,包括航空航天和电子产品 (Yin et al., 2005)。
安全和危害
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
未来方向
The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine and agriculture. As a pyridine derivative, it could have potential uses in the synthesis of plant protection chemicals and other biologically active substances .
作用机制
Target of Action
Similar compounds have been shown to inhibit the cytokinin oxidase/dehydrogenase (ckx) function in various crop plants .
Mode of Action
It’s known that similar compounds act as inhibitors of the ckx enzyme . This inhibition could potentially lead to an increase in cytokinin levels, as CKX is responsible for the degradation of cytokinins .
Biochemical Pathways
Cytokinins are involved in various physiological processes, including cell division, chloroplast differentiation, leaf senescence, and regulation of metabolite transport .
Result of Action
By inhibiting ckx and potentially increasing cytokinin levels, the compound could have various effects on plant growth and development .
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these biomolecules, potentially influencing their function .
Cellular Effects
1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethanamine can have various effects on cells and cellular processes . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethanamine may change over time. This could include changes in the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethanamine can vary with different dosages in animal models. Studies may observe threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethanamine may be involved in various metabolic pathways. It could interact with enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
Subcellular Localization
The subcellular localization of 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethanamine and its effects on activity or function are areas of active research. This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
1-(2,6-dichloropyridin-4-yl)-2,2,2-trifluoroethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F3N2/c8-4-1-3(2-5(9)14-4)6(13)7(10,11)12/h1-2,6H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHOOFVIJVDMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)C(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2724442.png)
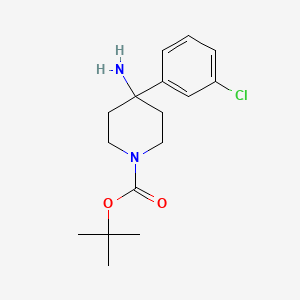
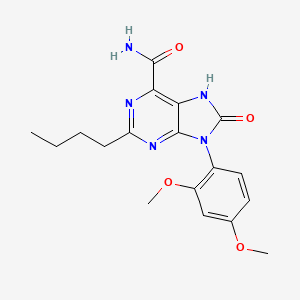

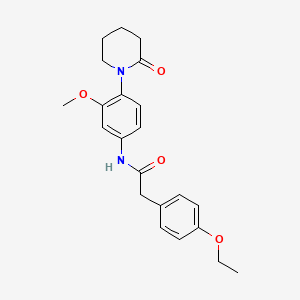
![2-(8-Butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-y l)acetamide](/img/structure/B2724453.png)
![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2724455.png)
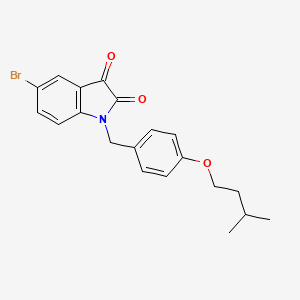

![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2724459.png)
![2-(2-Chlorophenyl)-1-[2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2724460.png)
